molecular formula C12H15N3 B13632272 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13632272
M. Wt: 201.27 g/mol
InChI Key: RVELBHTWMMPHKQ-UHFFFAOYSA-N
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Description

2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is often carried out under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

Scientific Research Applications

2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its specific substitution pattern and the presence of the carbonitrile group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h5,7-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

RVELBHTWMMPHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)N=C(C(=C2)C#N)N)C

Origin of Product

United States

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